N-Boc-4-piperidinemethanol

Protecting Group Strategy Orthogonal Synthesis Amine Protection

Unprotected piperidine alcohols cause amine interference and require extra protection/deprotection steps in multi-step syntheses. N-Boc-4-piperidinemethanol eliminates this bottleneck with three orthogonal synthetic handles-Boc-protected amine, primary hydroxyl, and piperidine scaffold-enabling clean, regioselective functionalization without cross-reactivity. • Validated at 6.5 kg scale in Nav1.7 inhibitor GDC-0310 synthesis, achieving >99:1 enantiomeric excess in final API • 75% Mitsunobu coupling yield vs. 73% for N-Boc-4-piperidineethanol under identical patent-reported conditions • Enables sequential oxidation (Swern, Dess-Martin, TEMPO) with Boc group preventing amine interference throughout Full analytical documentation provided. Bulk quantities available.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 123855-51-6
Cat. No. B043165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-piperidinemethanol
CAS123855-51-6
Synonyms1,1-Dimethylethyl 4-(Hydroxymethyl)-1-piperidinecarboxylate;  1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)piperidine;  1-(tert-Butoxycarbonyl)-4-piperidinemethanol;  1-Boc-4-Hydroxymethylpiperidine;  4-(Hydroxymethyl)-1-piperidinecarboxylic Acid 1,1-Dimethy
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CO
InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h9,13H,4-8H2,1-3H3
InChIKeyCTEDVGRUGMPBHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-4-piperidinemethanol Sourcing Guide


N-Boc-4-piperidinemethanol (CAS 123855-51-6) is a Boc-protected piperidine derivative containing a primary alcohol at the 4-position . With molecular formula C₁₁H₂₁NO₃ and molecular weight 215.29 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, enabling orthogonal protection strategies and selective functionalization at the hydroxymethyl moiety for constructing complex pharmaceutical scaffolds .

N-Boc-4-piperidinemethanol: Analog Substitution Risks


Generic substitution among piperidine-based building blocks is not viable due to divergent reactivity profiles, protection states, and functional group positioning. N-Boc-4-piperidinemethanol combines three distinct synthetic handles—a Boc-protected amine, a primary hydroxyl group, and a piperidine ring scaffold—that enable orthogonal functionalization and regioselective transformations [1]. Analogs lacking the Boc group require additional protection steps and risk amine interference; compounds with alternative substitution patterns (e.g., 3-position isomers, oxidized derivatives) exhibit different steric and electronic properties that alter reaction outcomes and coupling efficiency . The specific 4-hydroxymethyl substitution pattern has been demonstrated to enable regioselective SNAr chemistry that alternative building blocks cannot replicate .

N-Boc-4-piperidinemethanol Differentiation Evidence


Protected vs. Unprotected Amine in Synthesis

N-Boc-4-piperidinemethanol incorporates a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, whereas 4-piperidinemethanol bears a free secondary amine . The Boc group prevents undesired nucleophilic amine participation during transformations targeting the hydroxyl moiety [1].

Protecting Group Strategy Orthogonal Synthesis Amine Protection

Regioselective SNAr in Nav1.7 Inhibitor Synthesis

In the kilogram-scale synthesis of the Nav1.7 inhibitor GDC-0310, N-Boc-4-piperidinemethanol participated in a regioselective SNAr reaction on 1-chloro-2,4-difluorobenzene to construct a key piperidine building block . The overall API synthesis was achieved with 37% yield on a 6.5 kg scale and >99:1 enantiomeric excess after subsequent chiral resolution .

Nav1.7 Inhibitor SNAr Reaction Process Chemistry GDC-0310

Mitsunobu Yield: vs. N-Boc-4-piperidineethanol

In a patent describing 4-aminopyrazolo[3,4-d]pyrimidine derivatives, N-Boc-4-piperidinemethanol and N-Boc-4-piperidineethanol were compared as reaction partners under identical Mitsunobu conditions with triphenylphosphine and diisopropyl azodicarboxylate in anhydrous THF [1].

Pyrazolopyrimidine Mitsunobu Reaction Yield Comparison ALK5 Inhibitor

Oxidation Chemoselectivity Advantage

N-Boc-4-piperidinemethanol enables selective oxidation of the hydroxymethyl group to the corresponding aldehyde (N-Boc-4-piperidinecarboxaldehyde) or carboxylic acid without affecting the protected amine . In contrast, 4-hydroxymethylpiperidine (unprotected) would undergo competing amine oxidation under similar oxidative conditions [1].

Oxidation Selectivity Protecting Group Strategy Functional Group Compatibility

Efficient Two-Route Synthesis

Two established synthetic routes to N-Boc-4-piperidinemethanol have been reported with high efficiency . Reduction of N-Boc-4-piperidinecarboxylic acid ethyl ester yields the target compound at approximately 99% yield, while Boc-protection of 4-piperidinemethanol with di-tert-butyldicarbonate similarly achieves approximately 99% yield .

Synthetic Efficiency Process Economics Route Scalability

4-Position Functional Group Comparison

Among commercially available Boc-protected 4-substituted piperidine analogs, N-Boc-4-piperidinemethanol (4-hydroxymethyl) differs in functional group from related compounds including N-Boc-4-piperidinemethylamine (4-aminomethyl), 1-Boc-4-piperidinecarboxylic acid (4-carboxyl), and 1-Boc-4-piperidinecarboxaldehyde (4-formyl) [1].

Piperidine Scaffold Structural Differentiation Building Block Selection

N-Boc-4-piperidinemethanol Application Scenarios


Kilogram-Scale Nav1.7 Inhibitor Manufacture

Process chemists developing scalable routes to sodium channel inhibitors can utilize N-Boc-4-piperidinemethanol for regioselective SNAr reactions. The compound's demonstrated performance in the 6.5 kg synthesis of Nav1.7 inhibitor GDC-0310—achieving >99:1 enantiomeric excess in the final API—validates its suitability for industrial pharmaceutical manufacturing .

Mitsunobu Coupling for Pyrazolopyrimidine Inhibitors

Medicinal chemists constructing pyrazolopyrimidine scaffolds for kinase inhibitor programs should consider N-Boc-4-piperidinemethanol over N-Boc-4-piperidineethanol for Mitsunobu-mediated couplings, based on a direct comparative yield advantage (75% vs. 73%) under identical patent-reported conditions .

Selective Hydroxyl Oxidation with Orthogonal Protection

Synthetic routes requiring sequential functionalization—specifically hydroxyl group oxidation to aldehydes or carboxylic acids while preserving the piperidine amine for later-stage deprotection and coupling—benefit from N-Boc-4-piperidinemethanol's orthogonal protection scheme. The Boc group prevents amine interference during Swern, Dess-Martin, or TEMPO-based oxidations, eliminating purification challenges associated with unprotected 4-hydroxymethylpiperidine [1].

AChE Inhibitor Tools for Alzheimer's Research

Researchers investigating acetylcholinesterase inhibition for neurodegenerative disease studies may employ N-Boc-4-piperidinemethanol as a reference AChE inhibitor tool compound . The compound is referenced in Alzheimer's disease research contexts as an AChE inhibitor [1].

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